Ethyl 4-(furan-2-yl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate
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Overview
Description
Ethyl 4-(furan-2-yl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound that features a furan ring, a nitrophenyl group, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(furan-2-yl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(furan-2-yl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring and nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction may produce amine-substituted cyclohexene derivatives .
Scientific Research Applications
Ethyl 4-(furan-2-yl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(furan-2-yl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate: Lacks the nitrophenyl group, resulting in different chemical properties and reactivity.
4-(Furan-2-yl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Uniqueness
Ethyl 4-(furan-2-yl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate is unique due to the combination of its furan ring, nitrophenyl group, and cyclohexene ring, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C19H17NO6 |
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Molecular Weight |
355.3 g/mol |
IUPAC Name |
ethyl 4-(furan-2-yl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C19H17NO6/c1-2-25-19(22)18-15(12-5-7-14(8-6-12)20(23)24)10-13(11-16(18)21)17-4-3-9-26-17/h3-9,11,15,18H,2,10H2,1H3 |
InChI Key |
ZISQYMBZBZMMEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=CO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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